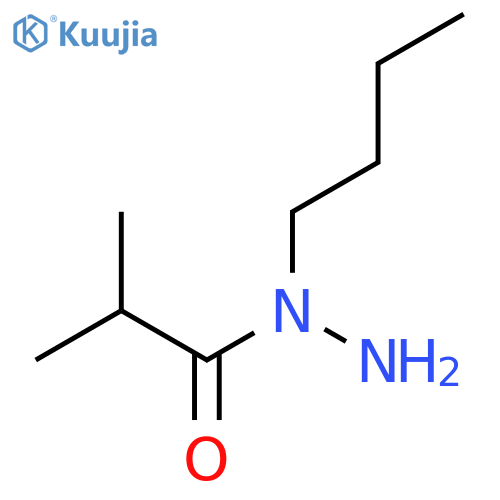Cas no 2168772-77-6 (N-butyl-2-methylpropanehydrazide)

2168772-77-6 structure
商品名:N-butyl-2-methylpropanehydrazide
N-butyl-2-methylpropanehydrazide 化学的及び物理的性質
名前と識別子
-
- N-butyl-2-methylpropanehydrazide
- EN300-1276024
- 2168772-77-6
-
- インチ: 1S/C8H18N2O/c1-4-5-6-10(9)8(11)7(2)3/h7H,4-6,9H2,1-3H3
- InChIKey: SLFSPUJQGSIIGT-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)C)N(CCCC)N
計算された属性
- せいみつぶんしりょう: 158.141913202g/mol
- どういたいしつりょう: 158.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
N-butyl-2-methylpropanehydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1276024-0.5g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1276024-5.0g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1276024-1.0g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1276024-10.0g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-1276024-0.1g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1276024-10000mg |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 10000mg |
$3131.0 | 2023-10-01 | ||
| Enamine | EN300-1276024-0.05g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1276024-0.25g |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1276024-1000mg |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 1000mg |
$728.0 | 2023-10-01 | ||
| Enamine | EN300-1276024-50mg |
N-butyl-2-methylpropanehydrazide |
2168772-77-6 | 50mg |
$612.0 | 2023-10-01 |
N-butyl-2-methylpropanehydrazide 関連文献
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
2168772-77-6 (N-butyl-2-methylpropanehydrazide) 関連製品
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
